5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethyl group at the 5-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide under solvent-free conditions . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and increase the yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents.
Biological Research: The compound is used to study enzyme inhibition, particularly cyclin-dependent kinase 2 (CDK2) inhibition, which is a target for cancer treatment.
Pharmaceutical Industry: It serves as a scaffold for the development of new drugs with potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, such as the ERK signaling pathway, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: This compound is structurally similar but has a methyl group instead of an ethyl group at the 5-position.
7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position and a methyl group at the 5-position.
Uniqueness
5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position and the methoxy group at the 2-position can enhance its interaction with molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
1544995-93-8 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O2/c1-3-5-4-6(13)12-7(9-5)10-8(11-12)14-2/h4H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
FCGMFKPHHLYBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)OC |
Origin of Product |
United States |
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